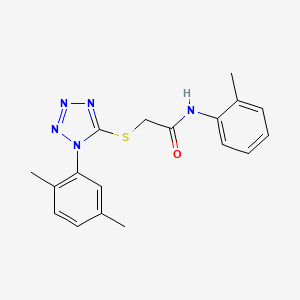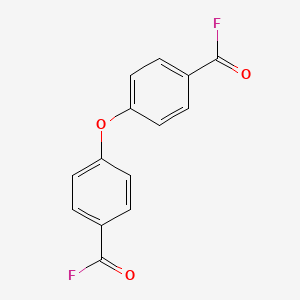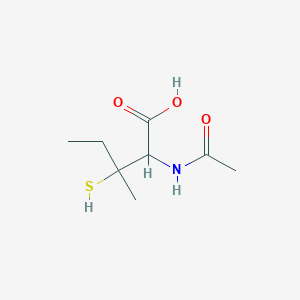
Dipropyl pyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl 3,5-pyridinedicarboxylate is an organic compound with the molecular formula C13H17NO4 It is a derivative of pyridine, characterized by the presence of two propyl ester groups attached to the 3 and 5 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dipropyl 3,5-pyridinedicarboxylate typically involves the esterification of 3,5-pyridinedicarboxylic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3,5-Pyridinedicarboxylic acid+2PropanolH2SO4Dipropyl 3,5-pyridinedicarboxylate+2H2O
Industrial Production Methods: On an industrial scale, the production of dipropyl 3,5-pyridinedicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: Dipropyl 3,5-pyridinedicarboxylate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 3,5-Pyridinedicarboxylic acid.
Reduction: Dipropyl 3,5-pyridinedicarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Dipropyl 3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of dipropyl 3,5-pyridinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets. The pathways involved may include binding to active sites on enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
Dipropyl 3,5-pyridinedicarboxylate can be compared with other pyridine dicarboxylate esters, such as:
- Diethyl 3,5-pyridinedicarboxylate
- Dimethyl 3,5-pyridinedicarboxylate
- Dipropyl 2,5-pyridinedicarboxylate
Uniqueness: The uniqueness of dipropyl 3,5-pyridinedicarboxylate lies in its specific ester groups and their influence on the compound’s reactivity and interactions. The propyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications.
By understanding the properties and applications of dipropyl 3,5-pyridinedicarboxylate, researchers can explore its potential in diverse scientific fields
特性
CAS番号 |
39891-44-6 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
dipropyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-3-5-17-12(15)10-7-11(9-14-8-10)13(16)18-6-4-2/h7-9H,3-6H2,1-2H3 |
InChIキー |
ZNNKQZCHFVLTNK-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC(=CN=C1)C(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)
![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)


![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B11969443.png)


![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)

![N'-[(E)-(4-Isopropylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11969459.png)


